molecular formula C12H9N3O3 B1215102 Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl- CAS No. 73077-68-6

Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl-

Cat. No. B1215102
CAS RN: 73077-68-6
M. Wt: 243.22 g/mol
InChI Key: CRCOWBHLRIKIGR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCOWBHLRIKIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993838
Record name 4,8-Dihydroxy-10-methylpyrimido[4,5-b]quinolin-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido(4,5-b)quinoline-2,4(3H,10H)-dione, 8-hydroxy-10-methyl-

CAS RN

73077-68-6
Record name 8-Hydroxy-10-methyl-5-deazaisoalloxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073077686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC345664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,8-Dihydroxy-10-methylpyrimido[4,5-b]quinolin-2(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXY-10-METHYL-5-DEAZAISOALLOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y38C3A3VXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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